molecular formula C19H12Cl3N3O5 B10902795 N'-{(Z)-[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-2-(2,5-dichlorophenoxy)acetohydrazide

N'-{(Z)-[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-2-(2,5-dichlorophenoxy)acetohydrazide

Cat. No.: B10902795
M. Wt: 468.7 g/mol
InChI Key: LSJKCNYEQIAUQY-AQHIEDMUSA-N
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Description

N’~1~-{(Z)-1-[5-(2-CHLORO-4-NITROPHENYL)-2-FURYL]METHYLIDENE}-2-(2,5-DICHLOROPHENOXY)ACETOHYDRAZIDE is a complex organic compound that features a combination of chlorinated and nitro-substituted aromatic rings, a furan ring, and a hydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-{(Z)-1-[5-(2-CHLORO-4-NITROPHENYL)-2-FURYL]METHYLIDENE}-2-(2,5-DICHLOROPHENOXY)ACETOHYDRAZIDE typically involves a multi-step process:

    Formation of the hydrazide intermediate: This step involves the reaction of 2-(2,5-dichlorophenoxy)acetic acid with hydrazine hydrate under reflux conditions to form the corresponding hydrazide.

    Condensation reaction: The hydrazide intermediate is then reacted with 5-(2-chloro-4-nitrophenyl)-2-furaldehyde in the presence of an acid catalyst to form the final product. The reaction is typically carried out in an organic solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst concentration, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’~1~-{(Z)-1-[5-(2-CHLORO-4-NITROPHENYL)-2-FURYL]METHYLIDENE}-2-(2,5-DICHLOROPHENOXY)ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The chlorinated aromatic rings can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Formation of nitro to amine derivatives.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted aromatic derivatives.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure could be explored for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It could be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of N’~1~-{(Z)-1-[5-(2-CHLORO-4-NITROPHENYL)-2-FURYL]METHYLIDENE}-2-(2,5-DICHLOROPHENOXY)ACETOHYDRAZIDE is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound’s structure suggests it may act as an inhibitor or modulator of certain biological pathways, potentially affecting cellular processes like signal transduction or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • N’~1~-{(Z)-1-[5-(2-BROMO-4-NITROPHENYL)-2-FURYL]METHYLIDENE}-2-(2,5-DICHLOROPHENOXY)ACETOHYDRAZIDE
  • N’~1~-{(Z)-1-[5-(2-CHLORO-4-NITROPHENYL)-2-THIENYL]METHYLIDENE}-2-(2,5-DICHLOROPHENOXY)ACETOHYDRAZIDE

Uniqueness

N’~1~-{(Z)-1-[5-(2-CHLORO-4-NITROPHENYL)-2-FURYL]METHYLIDENE}-2-(2,5-DICHLOROPHENOXY)ACETOHYDRAZIDE is unique due to its combination of chlorinated and nitro-substituted aromatic rings, furan ring, and hydrazide functional group. This unique structure may confer specific properties, such as enhanced binding affinity to certain molecular targets or improved stability under various conditions.

Properties

Molecular Formula

C19H12Cl3N3O5

Molecular Weight

468.7 g/mol

IUPAC Name

N-[(Z)-[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylideneamino]-2-(2,5-dichlorophenoxy)acetamide

InChI

InChI=1S/C19H12Cl3N3O5/c20-11-1-5-15(21)18(7-11)29-10-19(26)24-23-9-13-3-6-17(30-13)14-4-2-12(25(27)28)8-16(14)22/h1-9H,10H2,(H,24,26)/b23-9-

InChI Key

LSJKCNYEQIAUQY-AQHIEDMUSA-N

Isomeric SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)C2=CC=C(O2)/C=N\NC(=O)COC3=C(C=CC(=C3)Cl)Cl

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)C2=CC=C(O2)C=NNC(=O)COC3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

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